2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethoxyethyl group, and a dimethylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline, 2,2-dimethoxyethanol, and chloroacetyl chloride.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines and alcohols.
Scientific Research Applications
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes, resulting in changes in protein synthesis.
Comparison with Similar Compounds
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(2,2-dimethoxyethyl)-N-phenylacetamide: Lacks the dimethyl groups on the phenyl ring, resulting in different chemical and biological properties.
2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,4-dimethylphenyl)acetamide: Has dimethyl groups at different positions on the phenyl ring, leading to variations in reactivity and activity.
2-Chloro-N-(2,2-dimethoxyethyl)-N-(3,5-dimethylphenyl)acetamide: The dimethyl groups are positioned differently, affecting the compound’s overall behavior.
Properties
CAS No. |
60710-54-5 |
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Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
2-chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H20ClNO3/c1-10-6-5-7-11(2)14(10)16(12(17)8-15)9-13(18-3)19-4/h5-7,13H,8-9H2,1-4H3 |
InChI Key |
SUEZXFUKBSVMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(OC)OC)C(=O)CCl |
Origin of Product |
United States |
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